2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione is a compound that combines the structural features of imidazole and isoindoline-1,3-dione. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindoline-1,3-dione is a bicyclic compound with a dione functionality. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of isoindoline-1,3-dione with a suitable imidazole derivative. One common method involves the reaction of isoindoline-1,3-dione with 2-(2-Methyl-1H-imidazol-1-yl)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The dione functionality can be reduced to form the corresponding diol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety can interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-Imidazol-1-yl)ethyl)isoindoline-1,3-dione: Lacks the methyl group on the imidazole ring.
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)phthalimide: Contains a phthalimide moiety instead of isoindoline-1,3-dione.
Uniqueness
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both imidazole and isoindoline-1,3-dione functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPVDNBHRYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858512-76-2 |
Source
|
Record name | 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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